molecular formula C10H8N2S B8473860 2-Methylimidazo[2,1-b][1,3]benzothiazole CAS No. 3708-60-9

2-Methylimidazo[2,1-b][1,3]benzothiazole

Cat. No. B8473860
CAS No.: 3708-60-9
M. Wt: 188.25 g/mol
InChI Key: JSKGNTOSCSTRLU-UHFFFAOYSA-N
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Patent
US04968708

Procedure details

2-Methylimidazo[2,1-b]benzothiazole, 18.8 g, was suspended in 100 ml of dry tetrahydrofuran. Under cooling (at -78° C.), 100 ml of a solution of n-butyl lithium in n-hexane was dropwise added to the suspension over 15 minutes. After completion of the dropwise addition, the temperature was gradually raised and stirring was performed at 0° C. for 30 minutes. The mixture was again cooled to -78° C. After adding an excess of dry ice, the temperature was gradually raised and stirring was performed at 0° C. for 30 minutes. Under ice cooling, 200 ml of 2N sodium hydroxide solution was added to the reaction solution. After washing with ether, the aqueous phase was neutralized with acetic acid and the precipitated crystals were taken out by filtration. The crystals were stirred in 300 ml of chloroform for 30 minutes and 6.0 g of 2-methylimidazo[2,1-b]benzothiazole-3-carboxylic acid was obtained as the insoluble matter in chloroform.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]2[N:8]([CH:9]=1)[C:7]1[CH:10]=[CH:11][CH:12]=[CH:13][C:6]=1[S:5]2.C([Li])CCC.[C:19](=[O:21])=[O:20].[OH-].[Na+]>O1CCCC1.CCCCCC>[CH3:1][C:2]1[N:3]=[C:4]2[N:8]([C:9]=1[C:19]([OH:21])=[O:20])[C:7]1[CH:10]=[CH:11][CH:12]=[CH:13][C:6]=1[S:5]2 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=C2SC3=C(N2C1)C=CC=C3
Step Two
Name
solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added to the suspension over 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was gradually raised
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was gradually raised
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was performed at 0° C. for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
After washing with ether
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were taken out by filtration
STIRRING
Type
STIRRING
Details
The crystals were stirred in 300 ml of chloroform for 30 minutes
Duration
30 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1N=C2SC3=C(N2C1C(=O)O)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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